molecular formula C12H13N7O2 B2626074 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034209-20-4

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B2626074
CAS-Nummer: 2034209-20-4
Molekulargewicht: 287.283
InChI-Schlüssel: VAOGLPZBCIOPTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a triazolo[4,3-a]pyrazine core, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in various drugs and functional materials .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It contains a triazolo[4,3-a]pyrazine core, which is a type of nitrogen-containing heterocycle . It also contains a pyrazole ring and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups and ring structures. The synthesis of similar compounds involves aromatic nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Activity Evaluation : A study presented the synthesis of pyrazole-1,2,4-triazole hybrids, exploring their antimicrobial and anticancer activities. The compounds demonstrated significant antibacterial activity against strains such as S. aureus and P. aeruginosa, along with potent cytotoxicity against cancer cell lines like MCF-7 and P388. This research underscores the potential of these compounds in medicinal chemistry due to their diverse biological properties (Mallisetty et al., 2022).

Anticancer Activities

  • Computer-Aided Docking Studies : Another study focused on synthesizing a series of triazole linked to pyrazole derivatives and assessing their inhibitory activity against various bacterial microorganisms and cancer cell lines. Compounds showed excellent antibacterial activity and some exhibited potent cytotoxicity against cancer cell lines, highlighting the compound's significance in developing new therapeutic agents (Mallisetty et al., 2022).

Synthesis and Characterization of Derivatives

  • New Pyrazoline and Pyrazole Derivatives : Research on the synthesis of new pyrazoline and pyrazole derivatives aimed at evaluating their antibacterial and antifungal activities. The study found that specific derivatives exhibited promising performance against organisms like E. coli and C. albicans, suggesting potential applications in developing antimicrobial agents (Hassan, 2013).

  • Green Synthesis of Heterocyclic Compounds : Another investigation detailed the green, solvent-free synthesis of heterocyclic compounds containing the triazole moiety. These compounds were tested for their antimicrobial activities, showing competitive activities compared to standard antibacterial and antifungal drugs, pointing to their utility in pharmaceutical applications (Abdelhamid et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its biological activities and potential applications. Given the biological activities of similar compounds , it could be of interest to investigate its potential as a pharmaceutical agent.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-6-9(7(2)16-15-6)11(20)14-5-8-17-18-10-12(21)13-3-4-19(8)10/h3-4H,5H2,1-2H3,(H,13,21)(H,14,20)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGLPZBCIOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.